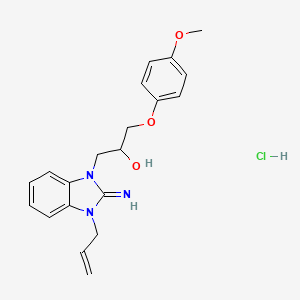![molecular formula C21H22N4O4S B4107132 2-methyl-5-[4-(2-naphthylsulfonyl)-1-piperazinyl]-4-nitroaniline](/img/structure/B4107132.png)
2-methyl-5-[4-(2-naphthylsulfonyl)-1-piperazinyl]-4-nitroaniline
Vue d'ensemble
Description
2-methyl-5-[4-(2-naphthylsulfonyl)-1-piperazinyl]-4-nitroaniline is a chemical compound that has been synthesized and studied for its potential applications in scientific research. This compound has been found to have unique properties that make it a valuable tool for studying various biochemical and physiological processes.
Mécanisme D'action
The mechanism of action of 2-methyl-5-[4-(2-naphthylsulfonyl)-1-piperazinyl]-4-nitroaniline involves its ability to bind to proteins and other biomolecules. This compound has a high affinity for proteins that contain hydrophobic pockets. Once bound, it can alter the conformation of the protein and affect its function. Additionally, this compound can also interact with lipid membranes and affect their properties.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-methyl-5-[4-(2-naphthylsulfonyl)-1-piperazinyl]-4-nitroaniline depend on the specific system being studied. In general, this compound can affect the function of proteins and enzymes, alter the properties of lipid membranes, and affect the transport of ions across cell membranes. These effects can have a wide range of implications for various physiological processes and disease states.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 2-methyl-5-[4-(2-naphthylsulfonyl)-1-piperazinyl]-4-nitroaniline in lab experiments is its high affinity for proteins and other biomolecules. This makes it a valuable tool for studying protein-ligand interactions and other biochemical processes. However, one limitation of this compound is its potential toxicity and the need to use it in low concentrations. Additionally, this compound may not be suitable for studying certain systems or processes.
Orientations Futures
There are several future directions for the study of 2-methyl-5-[4-(2-naphthylsulfonyl)-1-piperazinyl]-4-nitroaniline. One direction is to explore its potential applications in drug discovery and development. This compound may have the potential to be developed into a therapeutic agent for various diseases. Another direction is to study its interactions with specific proteins and enzymes to gain a deeper understanding of their function and regulation. Additionally, this compound may be used to study the properties of lipid membranes and their role in various physiological processes.
Applications De Recherche Scientifique
2-methyl-5-[4-(2-naphthylsulfonyl)-1-piperazinyl]-4-nitroaniline has several scientific research applications. It has been used as a fluorescent probe to study the binding of ligands to proteins. This compound has also been used to study the interaction of proteins with lipid membranes. Additionally, it has been used to study the inhibition of enzymes and the transport of ions across cell membranes.
Propriétés
IUPAC Name |
2-methyl-5-(4-naphthalen-2-ylsulfonylpiperazin-1-yl)-4-nitroaniline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N4O4S/c1-15-12-21(25(26)27)20(14-19(15)22)23-8-10-24(11-9-23)30(28,29)18-7-6-16-4-2-3-5-17(16)13-18/h2-7,12-14H,8-11,22H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JELGKMSHTHKGSI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1N)N2CCN(CC2)S(=O)(=O)C3=CC4=CC=CC=C4C=C3)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N4O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2,4-dimethyl-N-[3-(4-morpholinyl)propyl]benzamide](/img/structure/B4107052.png)
![2-{[3-cyano-4-(4-isopropylphenyl)-5-oxo-1,4,5,6,7,8-hexahydro-2-quinolinyl]thio}-N-1,3-thiazol-2-ylacetamide](/img/structure/B4107058.png)
![(2-methoxyethyl)(4-methylbenzyl)[3-(1H-pyrazol-1-yl)benzyl]amine](/img/structure/B4107059.png)
![ethyl 5-{[(4-isopropylphenoxy)acetyl]amino}-3-methyl-2-thiophenecarboxylate](/img/structure/B4107063.png)
![2-{[2-(1-benzofuran-2-yl)-2-oxoethyl]thio}-7,7-dimethyl-5-oxo-4-(3,4,5-trimethoxyphenyl)-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile](/img/structure/B4107070.png)
![2-(2-{4-[4-(4-methylphenyl)-1-phthalazinyl]-1-piperazinyl}-2-oxoethyl)-1H-isoindole-1,3(2H)-dione](/img/structure/B4107078.png)

![2-[(8-methoxy-2-methyl-4-quinolinyl)amino]phenol hydrochloride](/img/structure/B4107089.png)
![4-methoxy-N-[4-oxo-2-[(1-{[(3-pyridinylmethyl)amino]carbonyl}propyl)thio]-3(4H)-quinazolinyl]benzamide](/img/structure/B4107093.png)


![4-chloro-5-({2-[(4-nitrophenyl)amino]ethyl}amino)-2-phenyl-3(2H)-pyridazinone](/img/structure/B4107107.png)

![2-(4-chlorophenyl)-3-[3-iodo-4-(2-propyn-1-yloxy)phenyl]acrylonitrile](/img/structure/B4107139.png)